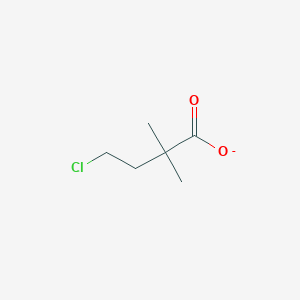![molecular formula C6Br2Cl2N2S B8414262 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B8414262.png)
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2Cl2N2S. It is a derivative of benzothiadiazole, characterized by the presence of bromine and chlorine atoms at specific positions on the benzene ring. This compound is widely used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzothiadiazole derivatives. One common method involves the reaction of benzothiadiazole with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzothiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:
Materials Science: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers for organic electronics.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Organic Synthesis: It is widely used in the synthesis of complex organic molecules and as a precursor for other benzothiadiazole derivatives.
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron-withdrawing group due to the presence of bromine and chlorine atoms. This property makes it useful in the synthesis of low-band gap polymer semiconductors, enhancing their electron affinity and lowering the band gap of the resulting materials . The compound interacts with molecular targets and pathways involved in electronic and photonic applications, contributing to the development of advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound has fluorine atoms instead of chlorine, making it more electron-withdrawing and suitable for different applications.
4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the chlorine atoms, resulting in different electronic properties and reactivity.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains nitro groups, which significantly alter its chemical behavior and applications.
Uniqueness
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is unique due to the combined presence of bromine and chlorine atoms, which impart specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for organic electronics and other advanced applications .
Propriétés
Formule moléculaire |
C6Br2Cl2N2S |
|---|---|
Poids moléculaire |
362.86 g/mol |
Nom IUPAC |
4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6Br2Cl2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
Clé InChI |
HIAJJWRLCFFJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C2=NSN=C2C(=C1Cl)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Allylamino-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8414202.png)
![4-[(Undecyloxy)methyl]benzaldehyde](/img/structure/B8414205.png)









![5-amino-1-methyl-N-[2-(tritylamino)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B8414282.png)
